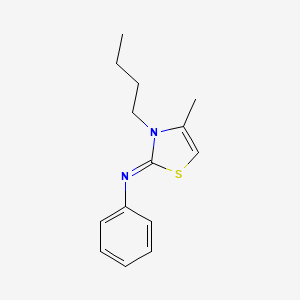

![molecular formula C25H26N4O3S B2628952 N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1042719-56-1](/img/structure/B2628952.png)

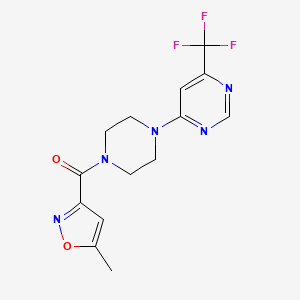

N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

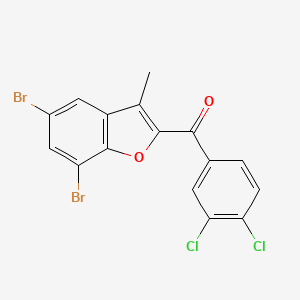

“N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide” is a complex organic compound. It contains an imidazo[1,2-c]quinazolin-2-yl moiety, which is a type of heterocyclic compound . Heterocycles like this are often found in a wide range of agrochemicals and pharmaceuticals .

科学的研究の応用

Bioactive Properties and Medicinal Applications

Quinoline and Quinazoline Alkaloids

Research on quinoline and quinazoline alkaloids highlights the significant bioactivity of these compounds, including antitumor, antibacterial, antifungal, and anti-inflammatory effects. These alkaloids have been a focal point in the development of antimalarial and anticancer drugs, showcasing the vast potential of quinazoline derivatives in medicinal chemistry (Shang et al., 2018).

Immunomodulatory Applications

Imiquimod and its analogues, belonging to the class of imidazoquinolinamines, demonstrate the ability to modulate the immune system through localized cytokine induction. Despite not having inherent antiviral or antiproliferative activity in vitro, these compounds have shown significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo, indicating their potential as topical agents for treating various cutaneous diseases (Syed, 2001).

Chemical Inhibitors and Enzyme Modulation

Studies on cytochrome P450 isoforms in human liver microsomes have identified quinazoline derivatives as selective inhibitors. These findings have implications for drug-drug interaction assessments and the development of targeted therapies for metabolic disorders (Khojasteh et al., 2011).

Anticancer Applications

Quinazoline derivatives have been extensively reviewed for their anticancer properties. These compounds target a wide range of biological pathways, including EGFR inhibition, offering promising therapeutic options for cancer treatment. The diversity in the structural modification of quinazoline compounds allows for the targeting of various proteins involved in cancer progression, highlighting their potential in oncology (Ravez et al., 2015).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), image sensors, and solar cells, demonstrating the versatility of quinazoline derivatives beyond pharmaceuticals (Lipunova et al., 2018).

将来の方向性

特性

IUPAC Name |

N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S/c1-2-3-15-26-22(31)14-13-20-24(32)29-23(27-20)18-11-7-8-12-19(18)28-25(29)33-16-21(30)17-9-5-4-6-10-17/h4-12,20H,2-3,13-16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPYCZLZXOEHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2628875.png)

![1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2628884.png)

![Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B2628887.png)

![(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2628889.png)

![2-{3-Methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2628891.png)